molecular formula C21H18O6 B2941516 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 859139-50-7

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2941516
CAS No.: 859139-50-7
M. Wt: 366.369
InChI Key: VSIDDMBUUJYJEQ-GRSHGNNSSA-N
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Description

This compound belongs to the benzofuran-3-one class, characterized by a benzofuran core with a conjugated ketone at position 3 and a substituted benzylidene group at position 2. The (Z)-stereochemistry of the benzylidene double bond is critical for its structural and electronic properties. Key features include:

  • Molecular formula: C22H20O7 (calculated based on structural analysis).
  • Functional groups: 3,4-Dimethoxybenzylidene, 3-oxo-2,3-dihydrobenzofuran, and cyclopropanecarboxylate ester.
  • Identifiers: Synonyms include "(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cinnamate" and CAS No. 859138-76-4 .

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-16-8-3-12(9-18(16)25-2)10-19-20(22)15-7-6-14(11-17(15)27-19)26-21(23)13-4-5-13/h3,6-11,13H,4-5H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDDMBUUJYJEQ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzofuran core and methoxy substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is C21H20O6C_{21}H_{20}O_{6} with a molecular weight of 356.38 g/mol. The compound's structure can be represented as follows:

 Z 2 3 4 dimethoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl cyclopropanecarboxylate\text{ Z 2 3 4 dimethoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl cyclopropanecarboxylate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with specific receptors, influencing signaling cascades that affect cellular functions.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Pharmacological Effects

Research indicates several pharmacological effects associated with (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with the compound at concentrations above 10 µM.
  • Anti-inflammatory Study :
    • Another investigation assessed the anti-inflammatory effects in a rat model of arthritis. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Average Mass (g/mol) Benzylidene Substituents Ester Group Additional Features
Target: (Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate C22H20O7 396.38 (calculated) 3,4-Dimethoxy Cyclopropanecarboxylate None
Analog 1: (2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate C23H22O7 410.42 2,3,4-Trimethoxy Cyclopropanecarboxylate 4-Methyl on benzofuran core
Analog 2: (Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl (E)-3-phenylprop-2-enoate C27H22O7 458.46 (calculated) 3,4-Dimethoxy Cinnamate (3-phenylpropenoate) Extended π-conjugation from cinnamate

Impact of Structural Variations

Substituent Position and Number on Benzylidene
  • The target compound has two methoxy groups (3,4-dimethoxy), while Analog 1 (2,3,4-trimethoxy) exhibits higher electron-donating capacity and steric bulk. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
Ester Group Modifications
  • Cyclopropanecarboxylate vs.
Core Modifications
  • 4-Methyl Substitution (Analog 1) : The methyl group at position 4 on the benzofuran core may hinder rotational freedom, affecting conformational stability and pharmacokinetics .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Analog 1 (LogP estimated: 3.2) is more lipophilic than the target compound (LogP ~2.8) due to its additional methoxy and methyl groups. Analog 2’s cinnamate ester further increases LogP (~3.5) .
  • Solubility : The target compound’s cyclopropanecarboxylate likely improves aqueous solubility compared to Analog 2’s bulky cinnamate.

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